molecular formula C7H7FIN B226597 3-Fluoro-4-iodo-2-methylaniline CAS No. 329927-16-4

3-Fluoro-4-iodo-2-methylaniline

Cat. No.: B226597
CAS No.: 329927-16-4
M. Wt: 251.04 g/mol
InChI Key: NFJMWGRBWAJRLD-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-2-methylaniline is an aromatic amine compound with the molecular formula C7H7FIN It is characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-2-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-methylaniline to introduce the fluorine and iodine atoms at the desired positions on the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as N-iodosuccinimide (NIS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-2-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the halogen atoms can undergo further halogen exchange or coupling reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced species.

    Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Electrophilic Substitution: N-iodosuccinimide (NIS), Selectfluor

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling: Palladium catalysts, boronic acids, alkynes

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-iodo-2-methylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-2-methylaniline depends on its specific application and the target molecules it interacts with. In general, the presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic interactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom, which affects its reactivity and applications.

    3-Iodo-4-methylaniline:

    2-Fluoro-4-methylaniline: Different substitution pattern on the benzene ring, leading to variations in reactivity and applications.

Uniqueness

3-Fluoro-4-iodo-2-methylaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

3-fluoro-4-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJMWGRBWAJRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329927-16-4
Record name 3-Fluoro-4-iodo-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iodine monochloride (0.5 ml) was added to a solution of 3-fluoro-2-methylaniline (1.25 g) in glacial acetic acid (15 ml). The mixture was stirred for two hours at 70° C. The mixture was allowed to cool to ambient temperature and saturated sodium sulphite solution (50 ml) was added. The solution was extracted with EtOAc (2×100 ml), and the extracts were combined, washed with saturated sodium bicarbonate solution (100 ml) and dried. The volatile material was removed by evaporation and the residue was purified by chromatography on silica gel, eluted with 0-10% EtOAc in hexane to give the title compound (1.53 g) as a solid. NMR: 1.98 (s, 3H), 5.32 (s, 2H), 6.30 (d, 1H), 7.20 (t, 1H); m/z: 250.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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